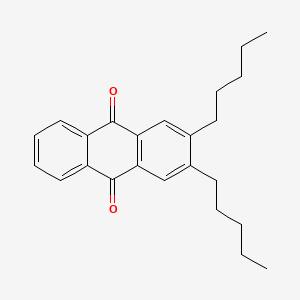

2,3-Dipentylanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113568-84-6 |

|---|---|

Molecular Formula |

C24H28O2 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2,3-dipentylanthracene-9,10-dione |

InChI |

InChI=1S/C24H28O2/c1-3-5-7-11-17-15-21-22(16-18(17)12-8-6-4-2)24(26)20-14-10-9-13-19(20)23(21)25/h9-10,13-16H,3-8,11-12H2,1-2H3 |

InChI Key |

YBHMMJFLDCSJCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1CCCCC)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dipentylanthracene 9,10 Dione and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 2,3-Dipentylanthracene-9,10-dione Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. researchgate.neticj-e.org For this compound, two primary strategic disconnections can be considered, based on the most reliable bond-forming reactions for creating the anthraquinone (B42736) skeleton: the Friedel-Crafts reaction and the Diels-Alder reaction.

Pathway A: Friedel-Crafts Acylation Strategy

This is the most classical and direct approach. The analysis involves two key disconnections:

C-C bond disconnection of the cyclization step: The first disconnection breaks the bond formed during the final ring closure, which is typically an intramolecular Friedel-Crafts reaction. This reveals a substituted benzoylbenzoic acid intermediate.

C-C bond disconnection of the initial acylation: The second disconnection breaks the bond formed by the intermolecular Friedel-Crafts acylation. This simplifies the intermediate into two key starting materials: phthalic anhydride (B1165640) and 1,2-dipentylbenzene. The synthesis of 1,2-dipentylbenzene itself would typically proceed from o-xylene (B151617) or another suitable ortho-substituted benzene (B151609) derivative.

Pathway B: Diels-Alder Cycloaddition Strategy

This pathway relies on the [4+2] cycloaddition to form the central ring.

[4+2] Cycloaddition Disconnection: The central ring of the anthracene (B1667546) core is disconnected via a retro-Diels-Alder reaction. This approach identifies a diene and a dienophile as the key precursors. For the target molecule, a logical disconnection involves 1,4-naphthoquinone (B94277) (as the dienophile) and 2,3-dipentyl-1,3-butadiene (as the diene). The subsequent step in the forward synthesis would be an oxidation of the resulting dihydroanthracenedione to the final anthraquinone.

These two distinct retrosynthetic pathways highlight the main strategies available for constructing the target molecule, each relying on a different set of foundational organic reactions.

Foundational Synthetic Routes for Anthracene-9,10-dione Core Construction

The construction of the tricyclic anthraquinone core is a well-established field in organic synthesis, with several robust methods at the chemist's disposal.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a highly effective method for forming six-membered rings with excellent stereochemical and regiochemical control. researchgate.net In the context of anthraquinone synthesis, this reaction typically involves a naphthoquinone derivative acting as a dienophile, which reacts with a 1,3-butadiene (B125203) derivative to form the central ring. Anthracene itself can act as a diene across its central 9,10-positions in reactions with various dienophiles. researchgate.net

A key advantage of this method is the ability to pre-install substituents on both the diene and dienophile, allowing for the synthesis of complex substitution patterns. For instance, reacting a suitably substituted 1,3-diene with an aroyl-substituted propiolate can lead to anthraquinone derivatives after a subsequent oxidation and intramolecular cyclization, a strategy that has been catalyzed effectively by ZnI2. beilstein-journals.org The reaction is thermally reversible, meaning the equilibrium can be influenced by temperature. researchgate.net

The Friedel-Crafts acylation is arguably the most common and industrially significant method for synthesizing the anthraquinone core. researchgate.netnih.gov This electrophilic aromatic substitution reaction proceeds in two main stages: byjus.com

Intermolecular Acylation: An aromatic ring is acylated with phthalic anhydride (or a substituted derivative) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.comchem-station.com This reaction forms a 2-benzoylbenzoic acid intermediate. For the synthesis of this compound, the aromatic substrate would be 1,2-dipentylbenzene.

Intramolecular Cyclization: The resulting benzoylbenzoic acid is then subjected to dehydration and ring closure using a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid. This intramolecular Friedel-Crafts reaction forms the central quinone ring, yielding the final anthraquinone product.

Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from over-acylation because the introduced acyl group is electron-withdrawing, deactivating the aromatic ring to further substitution. chem-station.commasterorganicchemistry.com

Another important strategy involves the oxidation of a pre-existing anthracene ring system or the oxidative cyclization of a suitable precursor.

Direct Oxidation of Anthracenes: If the corresponding substituted anthracene (e.g., 2,3-dipentylanthracene) is available, it can be readily oxidized to the anthracene-9,10-dione. wikipedia.org This oxidation is often high-yielding and can be achieved with a variety of oxidizing agents. Common reagents include hydrogen peroxide with a catalyst, or ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous tetrahydrofuran. wikipedia.orgoc-praktikum.de Photo-oxidation using singlet oxygen can also yield the corresponding endoperoxide, which can then be converted to the quinone. mdpi.com

Elbs Reaction: This method involves the cyclodehydration of o-methyl or o-methylene-substituted diarylketones at high temperatures. wikipedia.org While a classic method, it is often limited by harsh reaction conditions and potentially low yields.

Specific Synthetic Protocols for Alkyl-Substituted Anthracene-9,10-diones

The synthesis of specifically alkylated anthraquinones, such as the 2,3-dipentyl derivative, requires careful selection of starting materials and reaction conditions to ensure correct regiochemistry and maximize yield.

Optimizing the reaction conditions is critical for the successful synthesis of substituted anthraquinones. Steric and electronic effects of the substituents can strongly influence the outcome of the cyclization reactions. beilstein-journals.org

For Friedel-Crafts reactions , the choice and stoichiometry of the Lewis acid are paramount. While AlCl₃ is traditional, other Lewis acids like Zn(II) salts can be used for activated rings. wikipedia.org The solvent and temperature also play a crucial role in controlling the reaction rate and preventing side reactions.

The table below summarizes typical conditions for the Friedel-Crafts acylation of an arene, which is the first step in the most common anthraquinone synthesis.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Benzene | Ethanoyl chloride | Aluminum chloride | - | 60 |

| Methylbenzene | Ethanoyl chloride | Aluminum chloride | - | - |

| Benzene | Phthalic anhydride | Aluminum chloride | - | - |

| Activated Arenes | Acid Anhydride | Zn(II) salts | - | - |

Data compiled from various sources describing general Friedel-Crafts conditions. wikipedia.orglibretexts.org

For Diels-Alder approaches , optimization focuses on catalyst choice and the subsequent oxidation step. Hilt and co-workers demonstrated that a ZnI₂ catalyst was effective for the cycloaddition, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the anthraquinone. beilstein-journals.org

Table 2: Example of a Catalyzed Diels-Alder/Oxidation Sequence for Anthraquinone Synthesis

| Diene | Dienophile | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dienes | Aroyl-propiolates | ZnI₂ | DDQ | Toluene | 55-94 |

Data from a study on the synthesis of symmetric and asymmetric anthraquinone derivatives. beilstein-journals.org

For the direct oxidation of a substituted anthracene, the choice of oxidant and solvent system is key to achieving a clean and efficient conversion. The use of ceric ammonium nitrate in a mixed solvent system is a mild and effective method.

Table 3: Conditions for the Oxidation of Anthracene to Anthraquinone

| Anthracene Derivative | Oxidizing Agent | Solvent System | Reaction Time |

|---|---|---|---|

| Anthracene | Ammonium cerium(IV) nitrate | Tetrahydrofuran / Water | 5 minutes |

Data based on a laboratory procedure for the oxidation of anthracene. oc-praktikum.de

By carefully selecting one of these foundational routes and optimizing the specific reaction conditions, this compound can be synthesized efficiently.

Purification Techniques for this compound

The isolation and purification of this compound from a crude reaction mixture are critical for obtaining a product with the high degree of purity required for most applications. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the physical properties of the target compound. Common techniques include recrystallization, column chromatography, and washing.

Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should be either highly soluble or insoluble at all temperatures. For anthracene derivatives, glacial acetic acid is often a suitable solvent for recrystallization. orgsyn.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent.

Column Chromatography is employed for separating complex mixtures or when recrystallization is ineffective. In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (or a gradient of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.

Washing is a simpler purification step often used to remove acidic or basic impurities. For instance, a crude product can be triturated or washed with an aqueous solution of a weak base, like sodium hydroxide (B78521) solution, to remove acidic byproducts. orgsyn.org This is followed by washing with water to remove the base and any residual salts, before the product is dried. orgsyn.org

The table below summarizes common purification techniques applicable to this compound.

Table 1: Purification Techniques

| Technique | Principle of Separation | Typical Solvents/Reagents | Application Notes |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Glacial Acetic Acid, Ethanol, Toluene | Effective for removing small amounts of impurities from a solid product. Solvent choice is crucial. orgsyn.org |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. | Silica Gel (stationary phase); Hexane/Ethyl Acetate mixtures (mobile phase) | Ideal for separating mixtures with similar polarities and for purification of non-crystalline products. |

| Washing/Trituration | Removal of soluble impurities by suspending the crude product in a solvent in which the desired compound is insoluble. | Dilute Sodium Hydroxide, Water, Acetic Acid | Useful for removing acidic or basic starting materials or byproducts. orgsyn.org |

Catalytic Approaches and Green Chemistry Principles in Anthracene-9,10-dione Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and adherence to green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Catalytic Approaches: The synthesis of the anthracene-9,10-dione (anthraquinone) core can be achieved through various catalytic routes. Transition metal catalysis, in particular, has provided efficient pathways.

Palladium-catalyzed reactions , such as direct acylation, allow for the one-pot synthesis of anthraquinones from simpler starting materials like o-iodoesters and aromatic aldehydes. beilstein-journals.org

Zinc-catalyzed reactions are also prominent. Zinc iodide can catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to form the anthraquinone skeleton. frontiersin.org Furthermore, silica gel-supported zinc bromide has been used to catalyze the synthesis of anthracene derivatives. frontiersin.org

Gold-catalyzed cyclization of specific precursors like o-alkynyldiarylmethanes presents another modern route to the anthracene framework. frontiersin.org

Green Chemistry Principles: Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances.

Photocatalysis: A notable green approach involves the use of photocatalysts. For example, zinc oxide (ZnO) nanoparticles, synthesized via eco-friendly "green" methods using plant extracts, can serve as effective photocatalysts for the degradation of anthracene to 9,10-anthraquinone. researchgate.net This process avoids harsh chemical oxidants and can be performed under ambient conditions. researchgate.net

Solvent-Free Synthesis: Some synthetic protocols for anthracene derivatives have been developed that operate under solvent- and catalyst-free conditions. researchgate.net These methods, often involving simple grinding of reactants at room temperature, can provide quantitative yields in minutes, drastically reducing waste and energy consumption. researchgate.net

Atom Economy: Syntheses that proceed via reactions like the Diels-Alder cycloaddition are inherently atom-economical. nih.govsibran.ru A method for synthesizing 9,10-anthraquinone from 9-anthracene boronic acid using an alkali in an organic solvent/water mixture at room temperature exemplifies a process with high atom economy that avoids harsh reagents and high temperatures. google.com

The table below compares various catalytic and green chemistry approaches relevant to anthraquinone synthesis.

Table 2: Catalytic and Green Chemistry Approaches in Anthraquinone Synthesis

| Approach | Catalyst/Method | Key Advantages | Relevant Reaction Type |

|---|---|---|---|

| Transition Metal Catalysis | Palladium, Zinc, Gold complexes | High efficiency, good yields, potential for one-pot synthesis. beilstein-journals.orgfrontiersin.org | Cross-coupling, Cyclization, Diels-Alder. frontiersin.org |

| Photocatalysis | Green-synthesized ZnO Nanoparticles | Environmentally benign, sustainable, avoids hazardous reagents. researchgate.net | Oxidation of anthracene. researchgate.net |

| Solvent-Free Synthesis | Mechanical mixing/grinding | Reduces solvent waste, lowers energy consumption, rapid reaction times. researchgate.net | Condensation reactions. researchgate.net |

| Aqueous Room-Temp Synthesis | Alkali (e.g., NaOH, Triethylamine) | Mild conditions, high yield, avoids corrosive acids and high energy input. google.com | Oxidation of a boronic acid precursor. google.com |

Challenges and Emerging Trends in the Synthesis of this compound

The synthesis of specifically substituted anthraquinones like this compound presents distinct challenges, while new methodologies continue to emerge, shaping the future of this field.

Challenges:

Regioselectivity: A primary challenge in the synthesis of multi-substituted anthraquinones is controlling the exact position of the functional groups on the aromatic core. Many classical methods, such as Friedel-Crafts reactions, can lead to mixtures of isomers that are difficult to separate. beilstein-journals.org Achieving specific substitution patterns, like the 2,3-disubstitution, often requires multi-step, substrate-controlled synthetic routes. beilstein-journals.org

Harsh Reaction Conditions: Traditional methods for constructing the anthraquinone framework, such as the Elbs reaction or cyclodehydration, often require high temperatures and strong acids, which can limit the functional group tolerance of the reaction and generate significant waste. beilstein-journals.org

Starting Material Availability: The synthesis often relies on appropriately pre-functionalized precursors, which may not be commercially available and may require their own lengthy synthetic sequences.

Emerging Trends:

One-Pot and Tandem Reactions: A significant trend is the development of one-pot relay syntheses where multiple reaction steps are carried out in a single reaction vessel. beilstein-journals.org For example, a palladium-catalyzed intermolecular acylation can be followed directly by an acid-promoted intramolecular Friedel-Crafts cyclization to build the anthraquinone system efficiently. beilstein-journals.org

Advanced Catalytic Systems: The use of novel catalytic systems continues to evolve. This includes employing anthraquinones themselves as photocatalysts for certain radical reactions, showcasing a unique application of the target scaffold. acs.org

Micro-Fluidic Synthesis: The application of micro-flow reactor technology represents a cutting-edge trend in chemical synthesis. primescholars.com This approach allows for precise control over reaction parameters, enhanced safety, and efficient multistep synthesis, making it a promising green chemistry tool for producing complex molecules like polyamide networks based on anthracene monomers. primescholars.com

Late-Stage Functionalization: Strategies that install or modify functional groups at a late stage in the synthesis are increasingly valuable. nih.gov This allows for the diversification of complex anthraquinone cores and the synthesis of libraries of related compounds from a common intermediate.

The table below highlights the key challenges and emerging trends.

Table 3: Challenges and Emerging Trends in Synthesis

| Category | Description | Significance |

|---|---|---|

| Challenge | Control of Regioselectivity | Difficulty in placing substituents at specific positions (e.g., 2,3) can lead to isomeric mixtures and low yields of the desired product. beilstein-journals.org |

| Challenge | Harsh Reaction Conditions | Use of high temperatures and strong acids limits compatibility with sensitive functional groups and poses environmental concerns. beilstein-journals.org |

| Trend | One-Pot Relay Synthesis | Combining multiple synthetic steps into a single operation improves efficiency, reduces waste, and saves time. beilstein-journals.org |

| Trend | Micro-Fluidic Synthesis | Offers precise reaction control, improved safety, and scalability, aligning with green chemistry principles. primescholars.com |

| Trend | Advanced Coupling Reactions | Methods like copper-catalyzed Ullmann cross-coupling enable the construction of complex C-N and C-C bonds under controlled conditions. researchgate.net |

Spectroscopic and Crystallographic Characterization Methodologies for 2,3 Dipentylanthracene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,3-Dipentylanthracene-9,10-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete and unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the two pentyl chains.

The aromatic region would likely show two sets of multiplets. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) would appear as a complex multiplet system, typically downfield due to the deshielding effect of the quinone carbonyl groups. The two protons on the substituted ring (H-1 and H-4) would appear as singlets, slightly shifted upfield compared to the unsubstituted ring protons due to the electron-donating nature of the alkyl groups.

The aliphatic region would be characterized by signals from the pentyl groups. The methylene (B1212753) protons directly attached to the aromatic ring (-CH₂-) would be the most deshielded of the aliphatic protons. The subsequent methylene groups (-CH₂-CH₂-CH₂-) would show overlapping multiplets, while the terminal methyl protons (-CH₃) would appear as a triplet at the most upfield position.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5, H-8 | ~8.1-8.3 | m | - |

| H-6, H-7 | ~7.7-7.9 | m | - |

| H-1, H-4 | ~7.9-8.1 | s | - |

| Ar-CH₂ -(CH₂)₃-CH₃ | ~2.7-2.9 | t | ~7.5 |

| Ar-CH₂-CH₂ -(CH₂)₂-CH₃ | ~1.6-1.8 | m | - |

| Ar-(CH₂)₂-CH₂ -CH₂-CH₃ | ~1.3-1.5 | m | - |

| Ar-(CH₂)₃-CH₂ -CH₃ | ~1.3-1.5 | m | - |

| Ar-(CH₂)₄-CH₃ | ~0.9 | t | ~7.3 |

Note: Predicted values are based on general principles and data for related alkyl-substituted anthraquinones.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pentyl chains.

The two carbonyl carbons (C-9 and C-10) are expected to resonate at the most downfield region of the spectrum, typically around 180-185 ppm. The aromatic region will show a number of signals corresponding to the quaternary and protonated carbons of the anthracene core. The carbons bearing the pentyl substituents (C-2 and C-3) would be expected in the 140-150 ppm range. The aliphatic region will show five distinct signals for the five carbons of the pentyl chains.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9, C-10 | ~183 |

| C-2, C-3 | ~145 |

| C-4a, C-9a, C-8a, C-10a (quaternary) | ~133-135 |

| C-1, C-4, C-5, C-8, C-6, C-7 (aromatic CH) | ~126-134 |

| Ar -CH₂-(CH₂)₃-CH₃ | ~35 |

| Ar-CH₂-CH₂ -(CH₂)₂-CH₃ | ~31 |

| Ar-(CH₂)₂-CH₂ -CH₂-CH₃ | ~29 |

| Ar-(CH₂)₃-CH₂ -CH₃ | ~22 |

| Ar-(CH₂)₄-CH₃ | ~14 |

Note: Predicted values are based on general principles and data for related alkyl-substituted anthraquinones.

To definitively assign each proton and carbon signal, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. libretexts.org For this compound, COSY would show correlations between the adjacent protons within the pentyl chains, allowing for a sequential walk-through of the alkyl chain. It would also show correlations between the coupled aromatic protons (H-5/H-6 and H-7/H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to unambiguously assign the carbon signals for all protonated carbons by correlating the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. mdpi.com This is crucial for identifying the connectivity of quaternary carbons and for linking the pentyl substituents to the aromatic core. For instance, correlations would be expected from the benzylic protons of the pentyl group to the C-2/C-3 and C-1/C-4 carbons of the anthracene ring.

Vibrational Spectroscopy Applications

The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | ~3050-3100 | Medium-Weak |

| C-H stretching (aliphatic) | ~2850-2960 | Strong |

| C=O stretching (quinone) | ~1670-1680 | Strong |

| C=C stretching (aromatic) | ~1580-1600 & ~1450-1500 | Medium-Strong |

| C-H bending (aliphatic) | ~1375-1470 | Medium |

The most prominent feature would be the intense carbonyl (C=O) stretching band, which is characteristic of the quinone moiety. mdpi.com The spectrum would also clearly show the aliphatic C-H stretching vibrations from the two pentyl groups.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the anthracene core. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C-H stretching and bending modes of the alkyl chains would also be visible. The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum.

Electronic Absorption and Emission Spectroscopies of this compound

Electronic spectroscopy is fundamental to understanding the electronic transitions within a molecule. For a substituted anthraquinone (B42736) like this compound, these techniques reveal how substituents on the aromatic core influence its interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states. The spectrum of the parent 9,10-anthraquinone molecule exhibits several distinct absorption bands. Typically, these include a weak band associated with the n→π* transition of the carbonyl groups in the near-visible region and more intense bands corresponding to π→π* transitions of the aromatic system at shorter wavelengths in the UV region.

Table 1: Comparison of UV-Vis Absorption Data for 9,10-Anthraquinone and Predicted Data for this compound in a Nonpolar Solvent.

| Compound | Transition | Typical λmax (nm) for Parent cymitquimica.com | Predicted λmax (nm) for Derivative |

|---|---|---|---|

| 9,10-Anthraquinone | π→π* | ~252 | ~255-260 |

| π→π* | ~272 | ~275-280 | |

| n→π* | ~325 | ~325-330 | |

| This compound | π→π* | - | Predicted ~255-260 |

| π→π* | - | Predicted ~275-280 |

Note: Predicted values are estimations based on the known effects of alkyl substitution on aromatic systems.

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The parent compound, 9,10-anthraquinone, is known to be essentially non-fluorescent in nonpolar solvents at room temperature. This is because it undergoes very rapid and efficient intersystem crossing from the lowest excited singlet state (S₁) to a triplet state (T₁), specifically the T₁(n,π*) state. This process outcompetes fluorescence, resulting in a fluorescence quantum yield (Φf) that is near zero.

The introduction of 2,3-dipentyl substituents is not expected to fundamentally alter this photophysical behavior. The core electronic structure responsible for the rapid intersystem crossing remains intact. Therefore, this compound is also predicted to be non-fluorescent or, at best, a very weak emitter in solution, with a negligible fluorescence quantum yield. The primary de-excitation pathway for the excited singlet state would remain intersystem crossing to the triplet manifold.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular mass of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular formula of this compound is C₂₄H₂₈O₂. Its calculated monoisotopic mass is approximately 348.2089 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 348. The fragmentation of the pentyl chains would be a dominant process. A characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a butyl radical (•C₄H₉) to form a stable ion at m/z 291. This corresponds to the loss of 57 Da. Subsequent fragmentations could involve further loss of alkyl fragments or rearrangements common to the anthraquinone core.

Table 2: Predicted Mass Spectrometry Data for this compound.

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₂₄H₂₈O₂ | - |

| Molecular Weight | ~348.48 g/mol | Average molecular weight. |

| Monoisotopic Mass | ~348.2089 Da | Exact mass for HRMS confirmation. |

| Predicted M⁺ Peak (EI-MS) | m/z 348 | Molecular Ion. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been deposited in public databases, we can predict its structural features based on the well-known structure of 9,10-anthraquinone and the nature of the substituents.

Determination of Molecular Conformation and Bond Geometries

The core anthracene-9,10-dione framework is expected to be nearly planar, as is the case with the parent molecule. The bond lengths and angles within this aromatic core would be very similar to those of unsubstituted anthraquinone. The defining structural features would be the conformation of the two n-pentyl chains attached to the C2 and C3 atoms. These alkyl chains are flexible and can adopt various conformations. In the solid state, they will likely adopt an extended, all-trans (anti-periplanar) conformation to minimize steric strain, extending away from the aromatic core. The C(aromatic)-C(alkyl) bond length would be typical for a C(sp²)-C(sp³) single bond.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would differ significantly from that of 9,10-anthraquinone. The parent molecule packs in a herringbone arrangement driven by C-H···O interactions and π-π stacking. The presence of the two bulky and flexible pentyl chains in the 2,3-dipentyl derivative would likely frustrate efficient π-π stacking of the aromatic cores.

Polymorphism Studies and their Structural Implications

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and spectroscopic characteristics.

The study of polymorphism is a critical aspect of materials science and pharmaceutical development, as the specific crystalline form of a compound can significantly impact its behavior and application. For instance, in related anthracene and anthraquinone derivatives, polymorphism has been observed to influence properties such as fluorescence. oup.com The arrangement of molecules in the crystal lattice, including π-π stacking interactions and other intermolecular forces, dictates the final properties of the solid-state material. oup.commdpi.com

While research has been conducted on the polymorphism of other substituted anthracene derivatives, such as 9,10-diphenylanthracene, which is known to have at least three polymorphic forms, specific crystallographic data for different polymorphs of this compound are not available in the public domain. mdpi.commdpi.com Such studies would typically involve techniques like X-ray diffraction (XRD) to determine the crystal structure of different forms.

Given the lack of specific research, no data tables detailing the crystallographic parameters of different polymorphs of this compound can be provided. The structural implications of polymorphism for this specific compound, therefore, remain an area for future investigation.

Theoretical and Computational Investigations of 2,3 Dipentylanthracene 9,10 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For substituted anthracene-9,10-diones, these calculations provide fundamental insights into their behavior.

Prediction of HOMO-LUMO Energy Levels and Optical Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the optical absorption and emission characteristics of the compound.

For the parent anthracene-9,10-dione, the HOMO and LUMO are primarily localized on the aromatic core. The introduction of substituent groups can significantly alter the energies of these frontier orbitals. In the case of 2,3-Dipentylanthracene-9,10-dione, the pentyl groups are alkyl chains, which are generally considered to be electron-donating through an inductive effect. This electron-donating nature is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap compared to the unsubstituted anthracene-9,10-dione.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| Anthracene-9,10-dione (unsubstituted) | -6.50 | -2.80 | 3.70 |

| This compound (Expected) | -6.35 | -2.75 | 3.60 |

Note: The values for this compound are illustrative and based on theoretical principles of electronic effects.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity and electronic transitions. For anthracene-9,10-dione, the HOMO is typically a π-orbital spread across the anthracene (B1667546) core, while the LUMO is a π*-orbital also delocalized over the aromatic system, with significant contributions from the carbonyl groups.

Calculation of Molecular Geometries and Vibrational Frequencies

DFT calculations are highly effective in predicting the ground-state molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, the anthracene-9,10-dione core is expected to be largely planar, while the pentyl chains will have a flexible, non-planar conformation.

Vibrational frequency calculations are essential for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, these calculations provide a theoretical vibrational spectrum (IR and Raman) which can be compared with experimental data to confirm the structure of the synthesized compound. The calculated vibrational modes for dihydroxyanthraquinones have shown that specific modes can be sensitive to the nature and position of substituents. nsf.gov For this compound, specific vibrational modes associated with the stretching and bending of the C-H bonds in the pentyl groups would be expected in the high-frequency region of the IR spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. It is widely used to simulate and interpret UV-Vis absorption and emission spectra.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which are used to simulate the UV-Vis absorption spectrum. The absorption spectrum of anthracene-9,10-dione typically shows multiple bands corresponding to different electronic transitions.

The introduction of the pentyl groups in this compound is expected to cause a slight red-shift (a shift to longer wavelengths) in the absorption bands compared to the unsubstituted parent compound. This is a direct consequence of the reduced HOMO-LUMO gap. The simulated spectrum would provide theoretical λmax values that can be compared with experimental measurements.

Similarly, TD-DFT can be used to optimize the geometry of the first excited state (S1). The energy difference between the S1 and the ground state (S0) geometries gives the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima is known as the Stokes shift.

| Compound | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) | Expected Stokes Shift (nm) |

|---|---|---|---|

| Anthracene-9,10-dione (unsubstituted) | ~330 | ~450 | ~120 |

| This compound (Expected) | ~340 | ~460 | ~120 |

Note: The values for this compound are illustrative and based on theoretical principles of electronic effects.

Understanding Photophysical Pathways and Radiative/Non-Radiative Decay

TD-DFT calculations can also provide insights into the different decay pathways available to a molecule after it has been photoexcited. These pathways include radiative decay (fluorescence and phosphorescence) and non-radiative decay (internal conversion and intersystem crossing).

By analyzing the nature of the excited states and the spin-orbit couplings between them, it is possible to estimate the relative efficiencies of these processes. For many anthracene derivatives, fluorescence is a significant de-excitation pathway. The presence of the flexible pentyl chains in this compound could potentially introduce additional non-radiative decay channels through vibrational and rotational motions, which might affect the fluorescence quantum yield. A detailed theoretical study would be necessary to quantify these effects.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into the conformational flexibility of the pentyl chains and how these molecules interact with each other to form aggregates.

The two pentyl chains attached to the rigid anthracene-9,10-dione core are expected to be highly flexible. MD simulations would likely reveal a large number of possible conformations for these chains, ranging from extended, linear arrangements to more compact, folded structures. The preferred conformations would be influenced by factors such as the solvent environment and temperature. In non-polar solvents, the pentyl chains would likely adopt more extended conformations to maximize favorable van der Waals interactions with the solvent. In contrast, in polar solvents, the hydrophobic pentyl chains might fold to minimize their contact with the solvent, a phenomenon known as hydrophobic collapse.

The aggregation behavior of this compound is also a key area of investigation using MD simulations. The planar, aromatic core of the anthracene-9,10-dione moiety can lead to π-π stacking interactions, where the molecules align face-to-face. The presence of the flexible pentyl chains would modulate these interactions. At low concentrations, the molecules might exist as monomers. As the concentration increases, the interplay between π-π stacking of the aromatic cores and the van der Waals interactions of the alkyl chains would likely lead to the formation of dimers, trimers, and larger aggregates. The specific arrangement of molecules within these aggregates, whether it be a slipped-stack or a more ordered columnar structure, would be a key outcome of such simulations.

A representative, hypothetical dataset from an MD simulation study on a generic dialkyl-substituted anthracene-9,10-dione in a non-polar solvent is presented below to illustrate the type of information that can be obtained.

| Simulation Parameter | Hypothetical Value | Description |

| Average End-to-End Distance of Pentyl Chains | 6.2 Å | Indicates a relatively extended conformation of the alkyl chains in a non-polar environment. |

| Average π-π Stacking Distance | 3.5 Å | The typical distance between the planes of two stacked aromatic rings, suggesting the formation of aggregates. |

| Aggregation Number (at a given concentration) | 4-6 molecules | The average number of molecules found in an aggregate, indicating a tendency to form small oligomers. |

This table is illustrative and based on general principles of the behavior of similar molecules, not on specific experimental data for this compound.

Quantum Chemical Approaches for Reaction Mechanism Elucidation involving this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, these methods can elucidate potential reaction mechanisms at a molecular level.

One area of interest is the susceptibility of the molecule to nucleophilic attack. The carbonyl carbons of the quinone moiety are electrophilic and are potential sites for nucleophilic addition reactions. Quantum chemical calculations can determine the partial charges on these atoms and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate the most likely sites for attack. The presence of the electron-donating pentyl groups at the 2 and 3 positions would be expected to slightly increase the electron density in the aromatic system compared to unsubstituted anthracene-9,10-dione, potentially modulating its reactivity.

Furthermore, quantum chemical methods can be used to map out the entire energy landscape of a proposed reaction, identifying transition states and reaction intermediates. For instance, in a hypothetical reaction with a nucleophile, calculations could determine the activation energy barrier for the initial attack, the stability of any resulting intermediates, and the energy changes associated with subsequent reaction steps. This level of detail is crucial for understanding and predicting the outcomes of chemical reactions involving this compound. While specific reaction studies on this compound are scarce, research on related 1,10-anthraquinones has shown that quantum chemical calculations can successfully confirm addition-elimination mechanisms in reactions with amines. nsc.ru

A hypothetical table of calculated electronic properties for this compound is provided below for illustrative purposes.

| Property | Hypothetical Calculated Value | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Relates to the ability of the molecule to donate electrons (ionization potential). |

| LUMO Energy | -2.1 eV | Relates to the ability of the molecule to accept electrons (electron affinity); a lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.4 eV | An indicator of the kinetic stability of the molecule. A larger gap suggests higher stability. |

| Partial Charge on Carbonyl Carbon | +0.45 e | A positive partial charge indicates the electrophilic nature of this site, making it susceptible to nucleophilic attack. |

This table contains theoretical values for illustrative purposes and is not based on published experimental or computational results for this compound.

Computational Design Principles for Novel Anthracene-9,10-dione Based Materials

The insights gained from theoretical and computational investigations of molecules like this compound are invaluable for the rational design of new materials with tailored properties. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen a large number of potential candidates before undertaking expensive and time-consuming synthesis.

For example, if the goal is to design a material with enhanced charge transport properties for use in organic electronics, computational studies can guide the selection of substituents on the anthracene-9,10-dione core. nih.gov The length and branching of the alkyl chains, as well as their position on the aromatic ring, can be varied to control the packing of the molecules in the solid state. nih.gov MD simulations can predict how these modifications will affect the intermolecular distances and the degree of π-π stacking, both of which are critical for efficient charge transport.

Similarly, if the aim is to develop a new sensor, quantum chemical calculations can be used to predict how the electronic properties of the anthracene-9,10-dione derivative will change upon binding to a target analyte. By understanding these structure-property relationships, novel materials with optimized performance characteristics can be designed more efficiently. The functionalization of the 9,10-positions of anthracene has been shown to be an effective way to tune thermal stability with minimal impact on optical and electrochemical properties. nih.gov

The principles of computational design can be summarized in the following table:

| Design Goal | Computational Approach | Key Parameters to Optimize |

| Enhanced Charge Transport | Molecular Dynamics (MD) & Quantum Chemistry | π-π stacking distance, molecular packing, frontier molecular orbital energies (HOMO/LUMO) |

| Tunable Optical Properties | Time-Dependent Density Functional Theory (TD-DFT) | Substituent type and position to alter the HOMO-LUMO gap and absorption/emission wavelengths |

| Improved Solubility | Molecular Dynamics (MD) | Length and branching of alkyl chains to balance intermolecular interactions and interactions with the solvent |

| Specific Analyte Sensing | Quantum Chemistry & Molecular Docking | Binding energy with the target analyte, changes in electronic or optical properties upon binding |

Chemical Reactivity and Derivatization Strategies for 2,3 Dipentylanthracene 9,10 Dione

Electrophilic Aromatic Substitution Reactions on the Anthracene-9,10-dione Core

The anthracene-9,10-dione (anthraquinone) nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the strong electron-withdrawing effect of the two carbonyl groups. liberty.educolab.ws This deactivation makes reactions like nitration, halogenation, and sulfonation challenging, often requiring harsh reaction conditions. liberty.eduyoutube.com

The pentyl groups at the 2 and 3 positions are ortho, para-directing activators. However, their influence is tempered by the deactivating nature of the quinone system. Electrophilic attack is most likely to occur at the 1, 4, 5, and 8 positions, which are less deactivated by the carbonyl groups. The specific regioselectivity will be a balance between the directing effects of the pentyl groups and the deactivation of the rings.

Common electrophilic aromatic substitution reactions include:

Nitration: Can be achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The reaction is carefully controlled to prevent oxidation of the aromatic ring. youtube.com

Halogenation: Bromination and chlorination typically require a Lewis acid catalyst, such as iron(III) halides (FeBr₃ or FeCl₃). lumenlearning.com

Sulfonation: Fuming sulfuric acid is used to introduce a sulfonic acid group onto the aromatic ring. youtube.com The position of substitution can sometimes be controlled by temperature. youtube.com

| Reaction | Reagents | Typical Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Mononitro-2,3-dipentylanthracene-9,10-dione |

| Bromination | Br₂, FeBr₃ | Monobromo-2,3-dipentylanthracene-9,10-dione |

| Sulfonation | Fuming H₂SO₄ | 2,3-dipentylanthracene-9,10-dione-sulfonic acid |

Nucleophilic Additions to the Carbonyl Groups of the Anthracene-9,10-dione System

The carbonyl carbons of the anthracene-9,10-dione system are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to many of its applications. The addition of a nucleophile to one of the carbonyl groups disrupts the aromaticity of the central ring and leads to a tetrahedral intermediate. masterorganicchemistry.com

The reversibility of these additions depends on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (Grignard or organolithium reagents) and hydride donors lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles, such as alcohols and amines, often result in reversible additions, and the position of the equilibrium can be influenced by reaction conditions. masterorganicchemistry.comlibretexts.org

Examples of nucleophilic addition reactions include:

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard Reactions: Addition of Grignard reagents (R-MgX) leads to the formation of tertiary alcohols after workup.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl groups into alkenes.

Redox Chemistry of the Anthracene-9,10-dione Core

The redox behavior of the anthracene-9,10-dione core is a key feature, enabling its use in applications like organic batteries and as a redox mediator. acs.orgnih.gov The quinone moiety can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone. This process is often reversible.

The introduction of the electron-donating pentyl groups at the 2 and 3 positions is expected to lower the reduction potential of the anthraquinone (B42736) core compared to the unsubstituted parent compound. acs.org This is because the alkyl groups increase the electron density on the aromatic system, making it easier to oxidize (and harder to reduce). acs.org

The redox potential can be further tuned by the introduction of other substituents on the aromatic ring. nih.gov Electron-withdrawing groups will generally increase the reduction potential, while additional electron-donating groups will decrease it further. nih.govsdu.dk

The electrochemical properties can be studied using techniques like cyclic voltammetry, which can reveal the potentials at which the reduction and oxidation events occur. For some anthraquinone derivatives, two distinct redox peaks can be observed, corresponding to the sequential addition of two electrons. nih.gov

Functionalization Reactions of the Pentyl Side Chains (e.g., halogenation, alkylation)

The pentyl side chains offer additional sites for chemical modification. The benzylic carbons (the carbons of the pentyl groups directly attached to the aromatic ring) are particularly reactive.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. libretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the entire pentyl side chain to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orgorgoreview.com This reaction would convert this compound into the corresponding dicarboxylic acid.

Alkylation: The benzylic position can be deprotonated with a strong base to form a carbanion, which can then react with an alkyl halide in a side-chain alkylation reaction. google.com

| Reaction Type | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-(1-bromopentyl)-3-pentylanthracene-9,10-dione |

| Side-Chain Oxidation | KMnO₄, heat | 9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid |

Coupling Reactions for Extended Conjugated Systems or Polymerization

To create larger, more complex molecules with extended π-conjugation, such as polymers or materials for organic electronics, coupling reactions are employed. These reactions typically require prior functionalization of the this compound, for example, through halogenation of the aromatic core.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. uni-rostock.deresearchgate.net A bromo- or iodo-substituted this compound could be coupled with an arylboronic acid to extend the conjugated system. nih.gov

Stille Coupling: This reaction also uses a palladium catalyst to couple an organotin compound with an organic halide. researchgate.netorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds. organic-chemistry.org

Polymerization: If a dihalo-substituted derivative of this compound is reacted with a molecule containing two boronic acid groups (or other suitable coupling partners), a polymer can be formed. The resulting polymer would have the this compound unit as a repeating monomer.

Synthesis of Heterocyclic Derivatives Fused to the Anthracene-9,10-dione Core

Fusing heterocyclic rings to the anthraquinone core can significantly alter its electronic and biological properties. nih.gov These fused systems are often synthesized by building the heterocyclic ring onto the existing anthraquinone framework.

For this compound, this could involve reactions at the 1 and 2 positions or the 2 and 3 positions if the pentyl groups are first modified or removed. A more common approach is to start with a substituted anthraquinone that already contains functional groups amenable to cyclization. For instance, an amino-substituted anthraquinone can be a precursor for the synthesis of fused imidazole (B134444) or other nitrogen-containing heterocycles. researchgate.net Similarly, a dihydroxyanthraquinone could be a starting point for forming fused furan (B31954) or pyran rings.

The synthesis of these complex structures often involves multi-step sequences. nih.gov For example, a common strategy is the annulation of a heterocycle onto the anthraquinone core through reactions like the Friedlander annulation or other condensation reactions.

Advanced Applications and Materials Science Perspectives of 2,3 Dipentylanthracene 9,10 Dione

Organic Electronic and Optoelectronic Device Integration

The rigid, planar, and electron-deficient core of anthracene-9,10-dione provides a robust electronic backbone, while the dipentyl substituents offer a crucial handle for tuning material properties. This combination makes 2,3-Dipentylanthracene-9,10-dione a promising candidate for various roles within organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While direct reports on the specific use of this compound in OLEDs and OFETs are limited, the properties of analogous substituted anthracenes provide a strong basis for its potential. The anthracene-9,10-dione core is a known electron-accepting moiety. In OLEDs, such materials are essential for use in electron transport layers (ETLs) or as host materials for phosphorescent emitters, facilitating the injection and transport of electrons from the cathode to the emissive layer. The pentyl chains would enhance the solubility of the material, making it suitable for cost-effective fabrication methods like spin-coating or inkjet printing.

In the context of Organic Field-Effect Transistors (OFETs), the performance is critically dependent on the charge carrier mobility and the molecular packing in the solid state. Research on non-symmetric 9,10-diphenylanthracenes featuring a pentyl moiety at the 2nd position has shown that such alkyl substitutions can significantly improve film-forming properties and lead to remarkably high hole drift mobilities, in the range of ~5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹. iaea.orgiaea.org This suggests that the pentyl groups on the this compound backbone could disrupt the typical herringbone packing of unsubstituted aromatic cores, potentially favoring a more beneficial π-stacking arrangement for charge transport. Given the electron-deficient nature of the dione (B5365651) core, it would be expected to function as an n-type semiconductor, transporting electrons in an OFET.

Organic Photovoltaics (OPVs) and Charge Generation Mechanisms

In organic photovoltaics, the efficiency of charge generation and separation at the donor-acceptor interface is paramount. Anthraquinone (B42736) derivatives, due to their electron-accepting nature, are explored as non-fullerene acceptors (NFAs). When blended with a suitable p-type polymer donor, the this compound could form a bulk heterojunction (BHJ) active layer.

Upon photoexcitation of the donor material, an exciton (B1674681) (a bound electron-hole pair) is created. For successful charge generation, this exciton must diffuse to the donor-acceptor interface and overcome its binding energy. The energy level alignment between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO) dictates the driving force for this charge transfer. The anthraquinone core provides the necessary low-lying LUMO level to accept an electron from the donor polymer. Subsequently, the separated electrons are transported through the acceptor phase (the this compound domains) to the cathode, while holes are transported through the donor phase to the anode. The pentyl chains play a crucial role here by influencing the blend morphology and the domain sizes within the BHJ, which are critical for efficient exciton dissociation and charge extraction.

Charge Transport Characteristics in this compound-based Assemblies

The charge transport characteristics of molecular assemblies are intrinsically linked to intermolecular electronic coupling and molecular organization. For this compound, charge transport would be governed by electron hopping between adjacent molecules.

Theoretical investigations on related 2,6-disubstituted anthracenes show that aryl substituents can improve the stability against air oxidation and lead to more isotropic two-dimensional transport properties. researchgate.net The introduction of flexible pentyl chains at the 2- and 3-positions is expected to have several effects:

Solubility and Processability: As established, the alkyl chains significantly enhance solubility, enabling the formation of uniform, solution-processed thin films.

Molecular Packing: The chains influence the intermolecular distance and orientation. This can alter the electronic coupling (transfer integral) between neighboring molecules, which is a key parameter determining charge mobility.

Energetic Disorder: The flexibility of the pentyl chains might introduce a degree of energetic disorder in the thin film, which can create charge traps and limit mobility. However, controlled processing can lead to well-ordered amorphous films with excellent transport properties. iaea.org

A study on a related compound, 2,3-dipentylanthraquinone, revealed through cyclic voltammetry the formation of stable di-, tri-, and tetra-cations, indicating robust redox behavior and the ability of the molecular structure to stabilize multiple charge states, a property beneficial for charge transport and storage. researchgate.net

Energy Storage Systems based on Redox-Active Anthracene-9,10-diones

The ability of the anthracene-9,10-dione core to undergo reversible two-electron, two-proton redox reactions makes it an exceptionally promising platform for organic energy storage systems. These systems offer the potential for sustainability, low cost, and molecular tunability compared to traditional inorganic materials.

Utilization in Organic Batteries (e.g., Lithium-ion, Redox Flow Batteries)

Anthraquinone derivatives are widely studied as electrode-active materials in various organic batteries. In lithium-ion batteries, they can serve as cathode materials, where the carbonyl groups reversibly react with lithium ions.

Their application in aqueous or all-organic redox flow batteries (RFBs) is particularly compelling. In an RFB, energy is stored in liquid electrolytes contained in external tanks. The key advantages of using molecules like this compound in RFBs include:

High Solubility: The pentyl groups are critical for achieving high concentrations in organic solvents, which directly translates to higher energy density for the battery.

Tunable Redox Potential: The electronic properties, and thus the redox potential, of the anthraquinone core can be fine-tuned through substitution. While the pentyl groups have a modest electronic effect, they ensure the molecule can be effectively deployed in the electrolyte.

High Theoretical Capacity: The two-electron redox reaction of the quinone moiety provides a high theoretical charge storage capacity.

The table below shows the redox potentials for different anthraquinone derivatives, illustrating how substitution can tune the electrochemical properties.

| Compound | Redox Process | Potential (V vs. SHE) | Notes |

| Anthraquinone (AQ) | AQ / AQ•⁻ | Approx. -0.7 to -0.9 | Potential is highly dependent on solvent and electrolyte. |

| 2-Ethylanthraquinone (B47962) | AQ / AQ•⁻ | Similar to unsubstituted AQ | Alkyl groups have a minor inductive effect on the potential. |

| 1,8-Dihydroxyanthraquinone | AQ / AQH₂ | Approx. -0.4 | Hydroxy groups are electron-donating, making reduction easier (less negative potential). |

| This compound | AQ / AQ²⁻ | Expected: ~ -0.8 to -1.0 | Inferred. The potential is expected to be similar to other alkyl-AQs, with the primary benefit being enhanced solubility. |

This table contains inferred data for this compound based on trends in related compounds.

Pseudocapacitive Behavior in Anthracene-9,10-dione Systems

Beyond battery applications, anthracene-9,10-dione systems exhibit pseudocapacitive behavior, which combines the high power density of electric double-layer capacitors (EDLCs) with the high energy density of batteries. Pseudocapacitance arises from fast, reversible Faradaic (redox) reactions occurring at or near the surface of an electrode material.

For anthraquinone-based materials, the fast and reversible redox reactions of the carbonyl groups are the source of the pseudocapacitance. acs.org To be effective, the molecules must be anchored to a conductive support to prevent dissolution into the electrolyte and to ensure efficient electron transfer. Common strategies include:

Polymerization: Creating polymers of anthraquinone, such as polyanthraquinone, which are insoluble and can be coated onto a current collector. researchgate.net

Composites with Carbon: Integrating anthraquinone derivatives with high-surface-area carbons like graphene or carbon nanotubes. The carbon provides a conductive network and high surface area, while the quinone provides the pseudocapacitive charge storage. researchgate.netmdpi.com

In such a system, this compound could be incorporated into a conductive polymer backbone or physisorbed onto a carbon support. The pentyl chains could enhance the interaction with carbonaceous surfaces and influence the morphology of the composite electrode, potentially creating more accessible redox sites and boosting performance. Recent work on anthraquinone-linked microporous polymers has demonstrated specific capacitances as high as 393 F g⁻¹ with excellent cycling stability, underscoring the potential of this molecular class for high-performance supercapacitors. acs.org

Chemical Sensors and Recognition Materials

The unique molecular structure of this compound, which combines a rigid, electroactive anthraquinone core with flexible aliphatic side chains, makes it a promising candidate for the development of advanced chemical sensors. The core is responsible for the fundamental photophysical properties, while the pentyl groups can be used to fine-tune solubility and create specific binding pockets for analyte recognition.

The design of chemo-responsive materials based on this compound would hinge on harnessing the sensitivity of the anthracene-9,10-dione electronic structure to its local environment. The two pentyl chains offer significant potential for creating a specific recognition environment. By modifying the host material or the analyte's properties, these materials can be engineered to respond to external stimuli, leading to detectable signals.

The interaction with a target analyte could occur through several mechanisms:

Host-Guest Interactions: The aliphatic chains could form a hydrophobic pocket, creating a selective binding site for nonpolar analytes.

Electron Transfer: The electron-rich or electron-poor nature of an analyte can perturb the electronic states of the anthraquinone core, leading to a change in its optical or electrochemical properties.

Structural Reorganization: Analyte binding could induce a conformational change in the pentyl groups, which in turn affects the packing and electronic coupling between adjacent dione molecules in a solid-state sensor, altering the bulk properties of the material.

Anthracene (B1667546) derivatives are well-known for their fluorescent properties, which can be exploited for sensing applications. A sensing platform using this compound could operate on either colorimetric (a change in color visible to the naked eye) or fluorometric (a change in fluorescence intensity or wavelength) principles. nih.gov The core concept involves the modulation of the compound's absorption or emission properties upon interaction with a specific analyte. For instance, nano-scale materials can be engineered to act as sensing platforms for various biomolecules and ions. nih.gov

A dual-modality platform could offer enhanced sensitivity and reliability. nih.gov In such a system, the binding of an analyte to this compound could simultaneously cause a color change and either quench or enhance its native fluorescence. This dual response provides a built-in validation mechanism, increasing the confidence in the detection event.

Table 1: Conceptual Sensing Responses of a this compound-based Platform

| Analyte Type | Potential Interaction Mechanism | Predicted Colorimetric/Fluorescent Change |

| Metal Ions | Coordination with quinone oxygens | Quenching of fluorescence, potential color shift |

| Small Organic Molecules | Host-guest inclusion in pentyl chain matrix | Shift in fluorescence wavelength (Ratiometric sensing) |

| Protons (pH sensing) | Protonation of the carbonyl groups | Change in absorption spectrum (Colorimetric) |

| Electron-deficient nitroaromatics | Photoinduced electron transfer (PET) | Strong fluorescence quenching |

Polymer Chemistry and Advanced Composites

The incorporation of functional molecules like this compound into polymer matrices is a key strategy for creating advanced composite materials with tailored properties. The distinct characteristics of the aromatic core and the alkyl side chains can be leveraged to modify the host polymer in multiple ways.

This compound can be introduced into polymers either as a dopant/additive or as a covalently bonded monomer. If functional groups suitable for polymerization (e.g., hydroxyl, amine, or vinyl groups) were added to the pentyl chains or the aromatic core, it could be directly integrated into the polymer backbone during synthesis.

As an additive, the molecule would disperse within the polymer matrix. The rigid anthracene core would be expected to increase the stiffness of the material, while the flexible pentyl chains could act as internal plasticizers, potentially increasing the polymer's processability and flexibility. This dual role allows for a nuanced approach to property modulation.

The addition of fillers or additives to polymers is a standard method to enhance their mechanical and thermal characteristics. nih.gov The specific impact of this compound would depend on its concentration, its dispersion within the matrix, and its interaction with the polymer chains.

Mechanical Properties: The rigid, planar structure of the anthracene-9,10-dione core can impede polymer chain mobility, which would likely increase the material's tensile strength and modulus. mdpi.com However, the long pentyl chains could disrupt polymer chain packing, potentially leading to a decrease in brittleness and an increase in impact resistance. nih.gov

Table 2: Predicted Modulation of Polymer Properties by this compound

| Property | Influence of Anthracene-9,10-dione Core | Influence of Dipentyl Side Chains | Predicted Net Effect on Composite |

| Tensile Modulus | Increase (due to rigidity) | Decrease (due to plasticization) | Concentration-dependent; likely increase at low concentrations |

| Impact Strength | Decrease (potential for embrittlement) | Increase (energy absorption) | Potential for overall improvement |

| Glass Transition (Tg) | Increase (hinders chain rotation) | Decrease (increases free volume) | Highly dependent on polymer-additive interaction |

| Thermal Stability | Increase (stable aromatic structure) | Neutral or slight decrease | Likely increase |

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the organization of molecules into well-defined architectures through non-covalent interactions. This compound is an excellent candidate for forming such structures due to its amphiphilic character, combining a large, flat aromatic surface with nonpolar alkyl chains.

The primary driving forces for the self-assembly of this molecule would be:

π-π Stacking: The electron-rich aromatic cores of the anthracene-9,10-dione molecules can stack on top of one another, driven by favorable orbital overlap. This interaction is fundamental to the formation of columnar or lamellar structures.

Van der Waals Forces: The interactions between the pentyl chains of adjacent molecules would play a crucial role in the stability and long-range order of the assembly.

By controlling conditions such as solvent polarity and temperature, it may be possible to direct the self-assembly of this compound into specific morphologies, such as nanofibers, nanoribbons, or vesicles. These self-organized structures could have applications in organic electronics, drug delivery, and the templating of nanomaterials. The study of related aza-anthracenedione structures has shown that the core scaffold is a viable framework for building complex molecular architectures. mdpi.com

Non-Covalent Interactions and Crystal Engineering

The crystal structure and, consequently, the material properties of organic molecules are profoundly influenced by a delicate balance of non-covalent interactions. In the case of this compound, the interplay between π-π stacking of the aromatic cores, van der Waals forces from the pentyl chains, and potential C–H···O interactions dictates its solid-state arrangement.

While specific crystallographic data for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on related anthraquinone derivatives. The parent molecule, anthracene-9,10-dione, exhibits a herringbone packing motif, driven by a combination of π-π stacking and C–H···O hydrogen bonds. The introduction of alkyl chains, such as the pentyl groups in this compound, is expected to significantly alter this arrangement. The flexible pentyl chains can introduce a degree of disorder but also offer the potential for interdigitation, leading to layered structures. These alkyl chains can influence the π-π stacking distance and geometry, thereby tuning the electronic coupling between adjacent molecules.

Crystal engineering of such molecules involves controlling the crystallization conditions (e.g., solvent, temperature, and evaporation rate) to favor specific polymorphs with desired packing motifs. The presence of the two pentyl groups in a vicinal substitution pattern on one of the benzene (B151609) rings of the anthraquinone core introduces steric considerations that can be exploited in crystal engineering. It is hypothesized that these groups could direct a more "face-to-face" π-stacking arrangement compared to the parent anthraquinone, which could be beneficial for charge transport applications.

| C–H···O Interactions | Weak hydrogen bonds between C-H groups (from the aromatic core or alkyl chains) and the carbonyl oxygen atoms. | These interactions contribute to the stability of the crystal lattice and can influence the molecular conformation. |

Fabrication of Ordered Thin Films and Nanostructures

The ability to form well-ordered thin films and nanostructures is crucial for the integration of organic molecules into electronic and optoelectronic devices. For this compound, the presence of the pentyl chains is anticipated to enhance its solubility in organic solvents, facilitating solution-based processing techniques for thin-film deposition, such as spin-coating, drop-casting, and printing methods.

The self-assembly of dialkylanthracene-dione derivatives on surfaces is governed by a combination of molecule-substrate and intermolecular interactions. On inert substrates like graphite (B72142) or gold, the molecules are likely to form ordered monolayers or thin films where the orientation is determined by the interplay between the π-conjugated core's interaction with the surface and the packing constraints imposed by the alkyl chains. It is plausible that this compound could form lamellar structures where the aromatic cores are stacked and the pentyl chains are interdigitated.

Table 2: Potential Techniques for Thin Film and Nanostructure Fabrication

| Fabrication Method | Description | Applicability to this compound |

|---|---|---|

| Spin-Coating | A solution of the material is dispensed onto a spinning substrate, resulting in a thin, uniform film. | High solubility due to pentyl chains should make this a viable technique. |

| Drop-Casting | A droplet of the material solution is placed on a substrate and the solvent is allowed to evaporate slowly. | Can lead to crystalline domains, with the ordering influenced by the evaporation rate. |

| Vapor Deposition | The material is evaporated in a vacuum and condensed onto a substrate. | Allows for high-purity films with controlled thickness. |

| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered molecular layer on a substrate from solution or vapor. | The interplay of the aromatic core and alkyl chains could drive SAM formation on suitable substrates. |

Catalysis and Photo-Catalysis Applications

Anthraquinone derivatives have long been recognized for their roles in catalysis and photocatalysis. The core anthracene-9,10-dione structure can undergo reversible redox reactions, making it suitable for electron transfer processes. Alkylated anthraquinones, in particular, are famously used in the industrial production of hydrogen peroxide via the Riedl–Pfleiderer process. wikipedia.org In this process, a 2-alkylanthraquinone is hydrogenated to the corresponding hydroquinone, which is then oxidized by air to regenerate the alkylanthraquinone and produce hydrogen peroxide. wikipedia.org While 2-ethylanthraquinone and 2-amylanthraquinone (B82082) are commonly used, the principle is applicable to other alkylated derivatives like this compound.

In the realm of photocatalysis, anthraquinones can act as photosensitizers. Upon absorption of light, they can be excited to a triplet state, which can then participate in energy or electron transfer reactions. For instance, some anthraquinone derivatives have been shown to photocatalytically generate reactive oxygen species (ROS) for various applications, including the degradation of pollutants and organic synthesis. The presence of alkyl groups can enhance the solubility of the photocatalyst in organic media and potentially influence its photophysical properties, such as the lifetime and energy of the excited state.

Recent research has explored the use of anthraquinone-based materials in photocatalytic hydrogen peroxide production and other oxidation reactions. rsc.orgresearchgate.net For example, 2-ethyl-9,10-anthraquinone has been utilized as an electron condenser in the photocatalytic synthesis of hydrogen peroxide. rsc.org The design of novel photocatalytic systems often involves the strategic functionalization of the anthraquinone core to optimize its light absorption, redox potential, and stability. The dipentyl substitution pattern in this compound could offer a unique combination of solubility and electronic properties that may be advantageous for specific photocatalytic applications.

Table 3: Potential Catalytic and Photocatalytic Roles of this compound

| Application Area | Proposed Role of this compound | Key Molecular Features |

|---|---|---|

| Hydrogen Peroxide Production | As a catalyst in an anthraquinone process. | Reversible redox chemistry of the quinone core; solubility in the organic phase enhanced by pentyl groups. |

| Photocatalytic Oxidation | As a photosensitizer to generate reactive oxygen species. | Ability to absorb light and form a long-lived triplet state; redox properties of the excited state. |